1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone

Genotoxicity SOS Chromotest Regulatory Toxicology

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone (CAS 83968-76-7; synonymous with Basic Blue 47, C.I. is a synthetic anthraquinone derivative functioning as a cationic (basic) dye.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
CAS No. 83968-76-7
Cat. No. B12681918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone
CAS83968-76-7
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H21N3O2/c1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27/h3-13H,14,24H2,1-2H3
InChIKeyKNYCQIZLNHVBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone (CAS 83968-76-7): Core Chemical Identity and Class Positioning for Procurement


1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone (CAS 83968-76-7; synonymous with Basic Blue 47, C.I. 61111) is a synthetic anthraquinone derivative functioning as a cationic (basic) dye. Characterized by a 1-amino-4-anilinoanthraquinone chromophore backbone bearing a tertiary amine side chain, this compound exhibits water solubility under acidic conditions and a vibrant blue hue suited for ionic bonding to anionic substrates [1]. It belongs to the broader class of aminoanthraquinone colorants but is uniquely defined by its specific substitution pattern, dictating its tinctorial strength, electrochemical behavior, and regulatory profile compared to other anthraquinone or azo-based cationic blues [2].

Why Generic Substitution of 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone Fails: Quantitative Risks in Toxicology and Performance


Procurement of a generic 'cationic blue dye' without verifying the specific CAS registry number 83968-76-7 introduces significant technical and regulatory risk. While the chemical class exhibits similar ionic dyeing mechanisms, this specific compound has been identified as one of the 13 basic dyes showing potent genotoxicity in standardized umu tests [1]. Furthermore, its unique molecular architecture governs solubility in supercritical CO₂, exhaustion rates on acrylic substrates, and degradation kinetics under advanced oxidation processes, meaning that a substitution with Basic Blue 3, Basic Blue 41, or Disperse Blue 14 will result in divergent fixation yields and effluent toxicity profiles [2][1]. Substitution therefore jeopardizes both regulatory compliance for genotoxic impurities and the technical reproducibility of coloristic or analytical processes that depend on the precise anthraquinone substitution pattern.

Quantitative Differentiation Evidence for 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone Against Closest Analogs


Genotoxicity Differential vs. Other Cationic Blues: umu Test Reactivity

Among 76 basic dyes screened, Basic Blue 47 (target) was one of only 13 compounds judged genotoxic via umu gene expression induction without metabolic activation. In contrast, structural analogs such as Basic Blue 3 (C.I. 51104) and Basic Blue 41 (C.I. 11105) were included in the screening but did not meet the genotoxicity threshold [1].

Genotoxicity SOS Chromotest Regulatory Toxicology

Supercritical CO₂ Dyeability of Acrylic Fiber: Exhaustion Behavior vs. Conventional Aqueous Process

CI Basic Blue 47 was explicitly selected as a model basic dye to demonstrate quantitative solubilization in a reverse micellar scCO₂ system, achieving 'excellent dyeability' and satisfactory dye uptake without acid or retardant agents. This contrasts with most basic dyes (e.g., Basic Blue 26), which have not been reported to exhaust effectively in waterless scCO₂ media under equivalent conditions [1].

Supercritical Fluid Dyeing Acrylic Fiber Dye Exhaustion

Electrochemical Degradability: Ultrasound-Electrochemical Treatment Efficiency vs. Typical Advanced Oxidation Performance

Under optimized ultrasound-electrochemical conditions (pH 9, 303.3 µM dye, 93 min contact time, 0.81 V potential), Basic Blue 47 achieved 92.34% decolorization efficiency and 96% Chemical Oxygen Demand (COD) removal without added oxidizing agents. This quantifies its environmental load under advanced treatment; comparative studies on Basic Blue 41 under similar sono-electrochemical regimes have reported lower mineralization efficiencies typically below 80% [1].

Wastewater Treatment Electrochemical Degradation COD Removal

UV-Vis Absorption Maximum Differentiation from Other Anthraquinone Blues

The UV-Vis absorption spectrum of 1-amino-4-(((dimethylamino)methyl)anilino)anthraquinone displays a distinct absorbance peak at 210 nm, in contrast to Basic Blue 3 (λmax 654 nm) and Disperse Blue 14 (λmax 598 nm). This hypsochromic shift arises from the specific anilino substitution and the electron-donating dimethylaminomethyl group, providing a unique spectral handle for purity verification .

UV-Vis Spectroscopy Spectral Fingerprint Quality Control

Thermal Stability at 120°C Dyeing Temperature: Retention of Shade vs. Thermally Labile Cationic Blues

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone was observed to maintain unchanged shade after dyeing at 120°C. This thermal resilience contrasts with certain triarylmethane-type basic dyes (e.g., Basic Blue 7, Victoria Blue BO), which undergo progressive de-ethylation and color fading under equivalent thermal stress .

Thermal Stability High-Temperature Dyeing Acrylic Processing

Computed Hydrophobicity (XLogP3): Impact on Dye-Fiber Substantivity vs. Disperse Anthraquinones

The computed partition coefficient (XLogP3-AA) for Basic Blue 47 is 4.7, indicating moderate hydrophobicity that balances aqueous solubility (via the cationic amine) with affinity for hydrophobic acrylic fiber domains. By comparison, Disperse Blue 14 (1,4-bis(methylamino)anthraquinone) has a lower computed LogP of approximately 2.8, yielding a different substantivity profile for polyester substrates [1].

QSAR LogP Dye-Fiber Affinity

Validated Application Scenarios for 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone Based on Quantitative Differentiation


Supercritical CO₂ Waterless Dyeing of Acrylic Textiles

Utilize CI Basic Blue 47 as the primary blue component in scCO₂ dyeing processes. Its documented solubility in reverse micellar scCO₂ systems without auxiliary acid or retardants makes it a candidate for sustainable waterless dyeing lines. Process parameters should be optimized around the pressure-temperature profiles established by Jun et al. (2005). [1]

Genotoxicity-Positive Control for Regulatory Toxicology Assays

Employ Basic Blue 47 as a reliable positive control agent in umu-test or Ames II screening batteries for environmental mutagen assessment of textile effluents. Its established dose-response profile (4-400 µg/mL) provides a benchmark for quantifying genotoxic potency of unknown industrial samples. [2]

Calibration Standard for UV-Vis Spectrophotometric Purity Analysis

Use the characteristic absorbance peak at 210 nm as a quality control marker for identity and purity verification in incoming dye lots. This spectral feature permits differentiation from Basic Blue 3 (654 nm) and Disperse Blue 14 (598 nm), ensuring supply chain integrity for regulated colorant applications.

High-Temperature Exhaust Dyeing of Acrylic and Diacetate Fibers

Select this anthraquinone dye for dyeing processes requiring thermal stability at 120°C, where its shade remains unchanged. This performance characteristic supports consistent color matching in production runs, particularly for acrylic and diacetate substrates where high-temperature dyeing is standard.

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